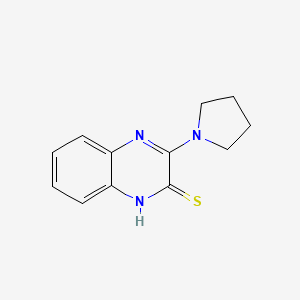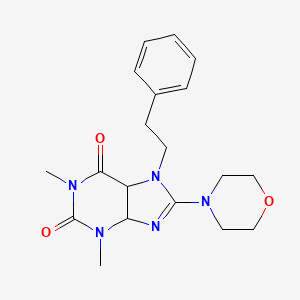![molecular formula C17H22N2O2S B12491697 3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B12491697.png)
3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[46]undec-3-ene-2-thione is a spiro compound characterized by a unique structure that includes a spirocyclic framework with a diazaspiro core and a dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing the dimethoxyphenyl group and a diaza component. The reaction conditions often include the use of a base, such as potassium hydroxide, and a solvent like ethanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of more efficient and cost-effective reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4
Chemistry: It can be used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Its potential biological activity could lead to the development of new therapeutic agents.
Industry: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is not well understood. its structure suggests that it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by the dimethoxyphenyl group and the diazaspiro core. These interactions could modulate the activity of the targets, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share a similar spirocyclic framework but differ in the substituents attached to the spiro core.
Trimethoxyphenyl derivatives: Compounds containing the trimethoxyphenyl group exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is unique due to the combination of its spirocyclic structure and the presence of both a diaza core and a dimethoxyphenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C17H22N2O2S |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione |
InChI |
InChI=1S/C17H22N2O2S/c1-20-13-9-12(10-14(11-13)21-2)15-16(22)19-17(18-15)7-5-3-4-6-8-17/h9-11H,3-8H2,1-2H3,(H,19,22) |
Clave InChI |
DGYHZZYBVRCROL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)C2=NC3(CCCCCC3)NC2=S)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methylpropan-1-ol](/img/structure/B12491627.png)
![3-iodo-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12491628.png)
![4-[(Abieta-8,11,13-trien-18-ylamino)methyl]benzoic acid](/img/structure/B12491629.png)

![3-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B12491638.png)

![N-(2,4-dichlorophenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12491643.png)
![17-(3-methoxypropyl)-13-[(4-methylphenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B12491651.png)
![N'-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N,N-diethylpropane-1,3-diamine](/img/structure/B12491662.png)
![5-({2-[(2-Chlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12491665.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-[(naphthalen-2-ylcarbonyl)amino]benzoate](/img/structure/B12491667.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12491672.png)
![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B12491682.png)

